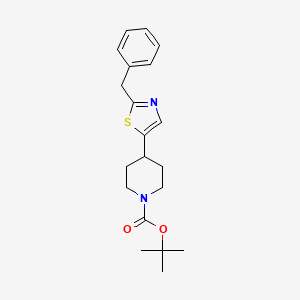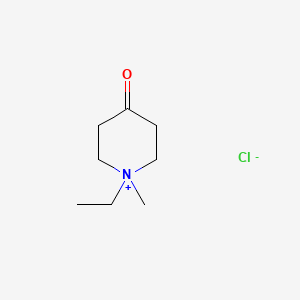
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a chloride ion. Piperidines are widely recognized for their applications in pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl chloride and methyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-1-methyl-piperidinium-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different substituents replacing the chloride ion.
科学的研究の応用
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Ethyl-1-methyl-piperidinium iodide
- 1-Ethyl-1-methyl-pyrrolidinium bromide
- 1-Butyl-1-methyl-pyrrolidinium iodide
Uniqueness
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is unique due to its specific substitution pattern and the presence of the chloride ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specific applications in research and industry.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
1-ethyl-1-methylpiperidin-1-ium-4-one;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
JFLJQABDKFOYDP-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(CCC(=O)CC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


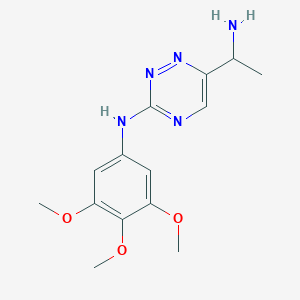
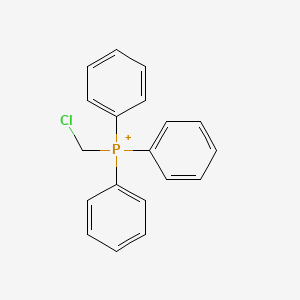

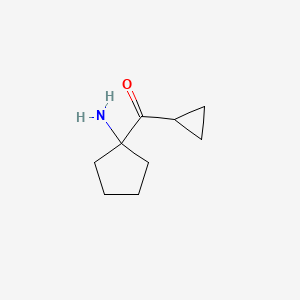

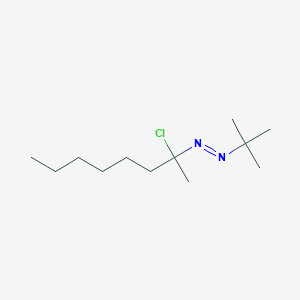
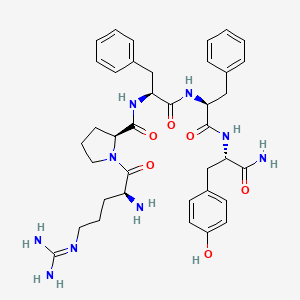
![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)


![N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide](/img/structure/B8489565.png)
![tert-Butyl[(1S*,2S*,4R*)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B8489580.png)
![5-Hydroxybenzo[d]oxazole-4-carbaldehyde](/img/structure/B8489586.png)
